molecular formula C5H7BrN4O2 B15275093 Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate

Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B15275093
M. Wt: 235.04 g/mol
InChI Key: OTYRHASBHQGJGL-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3-amino-5-bromo-1H-1,2,4-triazole with methyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amino group of the triazole attacks the carbon atom of the methyl bromoacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium hydroxide, thiourea, or ammonia can be used in the presence of a suitable solvent like ethanol or water.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of hydrogen derivatives.

    Substitution: Formation of hydroxyl, thiol, or amine derivatives.

Scientific Research Applications

Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.

    Agriculture: It can be used in the development of agrochemicals such as herbicides, fungicides, or insecticides.

    Materials Science: It can be used in the synthesis of advanced materials such as polymers, resins, or coatings with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the triazole ring and the bromine atom can enhance its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate: Lacks the bromine atom, which may affect its reactivity and binding properties.

    Methyl 2-(3-amino-5-chloro-1H-1,2,4-triazol-1-yl)acetate: Contains a chlorine atom instead of bromine, which may influence its chemical and biological properties.

    Methyl 2-(3-amino-5-methyl-1H-1,2,4-triazol-1-yl)acetate: Contains a methyl group instead of bromine, which may alter its steric and electronic properties.

Uniqueness

The presence of the bromine atom in Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate makes it unique compared to its analogs. Bromine can enhance the compound’s reactivity and binding affinity towards specific targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H7BrN4O2

Molecular Weight

235.04 g/mol

IUPAC Name

methyl 2-(3-amino-5-bromo-1,2,4-triazol-1-yl)acetate

InChI

InChI=1S/C5H7BrN4O2/c1-12-3(11)2-10-4(6)8-5(7)9-10/h2H2,1H3,(H2,7,9)

InChI Key

OTYRHASBHQGJGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=NC(=N1)N)Br

Origin of Product

United States

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